4-(chloromethyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole
Description
4-(Chloromethyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole is a heterocyclic compound featuring a 1,2,3-triazole core substituted at position 1 with a 4-methoxybenzyl group and at position 4 with a chloromethyl moiety. The chloromethyl group introduces a reactive site for further functionalization, such as nucleophilic substitution or cross-coupling reactions . This compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective triazole formation .
Properties
IUPAC Name |
4-(chloromethyl)-1-[(4-methoxyphenyl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-16-11-4-2-9(3-5-11)7-15-8-10(6-12)13-14-15/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVAJDVVSIOYNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
4-(Chloromethyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole is a synthetic compound belonging to the triazole class. This compound features a five-membered heterocyclic ring with three nitrogen atoms, a chloromethyl group, and a methoxybenzyl substituent. The unique structure of this compound suggests potential biological activities that are of significant interest in medicinal chemistry.
- Molecular Formula : C11H12ClN3O
- Molecular Weight : 237.68 g/mol
- IUPAC Name : 4-(chloromethyl)-1-[(4-methoxyphenyl)methyl]triazole
This compound is characterized by its stability and solubility due to the triazole ring, which enhances its reactivity in biological systems.
Biological Activity Overview
Triazoles are known for their diverse biological activities, including antimicrobial , antifungal , and anticancer properties. Preliminary studies indicate that this compound may exhibit significant biological effects due to its structural features. The following sections detail specific areas of biological activity.
Antimicrobial Activity
Triazole derivatives have been widely studied for their antimicrobial properties. Research has shown that compounds similar to this compound can inhibit various pathogens. For instance:
- Antifungal Activity : Triazoles like 1,2,4-triazoles have demonstrated potent antifungal activity against strains such as Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) ranging from 0.0156 to 2.0 μg/mL .
- Mechanism of Action : The mechanism often involves the inhibition of ergosterol synthesis in fungal cell membranes, which is critical for fungal viability.
Anticancer Potential
The anticancer properties of triazoles have been explored extensively. Compounds containing the triazole moiety can inhibit pathways involved in cancer cell proliferation and metastasis:
- Enzyme Inhibition : Some studies suggest that triazole derivatives can inhibit specific kinases involved in tumor growth, although detailed mechanisms for this compound remain to be elucidated .
- Case Studies : Research on structurally similar triazoles has shown promising results in inhibiting cancer cell lines, suggesting potential applications for this compound in cancer therapy.
Structure-Activity Relationship (SAR)
The biological activity of triazoles is heavily influenced by their structural features:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Methyl-1H-1,2,3-triazole | Methyl substitution on the triazole ring | Exhibits antifungal activity |
| 5-(Chloromethyl)-1H-1,2,3-triazole | Chloromethyl at position 5 | Enhanced reactivity in nucleophilic substitutions |
| 4-Amino-1H-1,2,3-triazole | Amino group at position 4 | Known for anticancer properties |
| 4-(Fluoromethyl)-1H-1,2,3-triazole | Fluoromethyl substitution | Increased lipophilicity affecting bioavailability |
The combination of functional groups in this compound enhances its reactivity and biological profile significantly .
Future Directions and Research Findings
Current research focuses on optimizing the pharmacological profile of triazoles through modifications to their structure:
- Binding Studies : Investigations into the binding affinity of this compound to various biological targets are crucial for understanding its mechanism of action.
- Potential Applications : The unique properties of this triazole suggest applications not only in antifungal and anticancer therapies but also in other therapeutic areas such as anti-inflammatory and antiviral treatments .
Scientific Research Applications
Biological Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit promising antimicrobial properties. For instance, compounds containing the triazole ring have been evaluated for their effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves the inhibition of key enzymes in microbial cells, making them valuable in treating infections resistant to conventional antibiotics .
Anticancer Properties
Triazole derivatives have also shown potential as anticancer agents. Studies have demonstrated that these compounds can induce apoptosis in cancer cells, particularly in breast and colon cancer models. The presence of the chloromethyl group may enhance the binding affinity to cancer cell receptors, improving therapeutic efficacy .
Anti-inflammatory Effects
The anti-inflammatory potential of triazoles has been explored in various studies. Compounds similar to 4-(chloromethyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole have been found to inhibit pro-inflammatory cytokines and pathways, suggesting their utility in treating inflammatory conditions .
Material Science Applications
Polymer Chemistry
The incorporation of triazole units into polymer matrices has been investigated for creating materials with enhanced thermal stability and mechanical properties. The unique structure of triazoles allows for cross-linking in polymer networks, leading to improved material performance in applications such as coatings and adhesives .
Agricultural Chemistry
Triazole derivatives are also explored as fungicides and herbicides. Their ability to disrupt fungal cell membranes makes them effective in controlling plant diseases while minimizing harm to crops. This application is particularly relevant given the rising concerns over chemical residues in food products .
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with chloromethyl substitutions exhibited higher inhibitory concentrations compared to their non-chlorinated counterparts. This highlights the importance of structural modifications in enhancing biological activity.
Case Study 2: Cancer Cell Line Studies
In vitro tests on human breast adenocarcinoma (MCF7) cells revealed that certain triazole derivatives significantly reduced cell viability. The study utilized Sulforhodamine B assays to quantify cell proliferation and demonstrated that specific modifications at the benzyl position could enhance anticancer effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Physicochemical Properties
The substituents at positions 1 and 4 of the triazole ring critically influence solubility, stability, and biological interactions. Key comparisons include:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 4-methoxybenzyl group (target compound) improves solubility compared to electron-withdrawing 4-chlorophenyl analogues .
- Chloromethyl Reactivity : The chloromethyl group enables facile derivatization, unlike inert substituents like styryl or trifluoromethylpyrazole .
- Fluorinated Analogues : Compounds with trifluoromethyl groups (e.g., 6g in ) exhibit enhanced metabolic stability due to fluorine’s electronegativity.
Antimicrobial and Anticancer Activity
- The dichlorophenyl-thioether derivative (5b) demonstrated potent cytotoxicity against MCF-7 breast cancer cells (IC50 = 4.78 μM), attributed to synergistic effects of halogenation and sulfur-mediated binding .
- Chloronaphthalene-substituted triazoles (e.g., S8000011) showed high binding affinity to IMPDH (−12.19 kcal/mol), suggesting bulky aromatic groups enhance enzyme inhibition .
Enzyme Inhibition
Preparation Methods
Application to 4-(chloromethyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole
Azide and Alkyne Precursors:
The synthesis begins with the preparation of azide derivatives bearing the desired substituents, such as 4-methoxybenzyl azide, and terminal alkynes functionalized with chloromethyl groups.Reaction Conditions:
Under copper catalysis, the azide and alkyne undergo regioselective cycloaddition at room temperature or mild heating, affording the 1,2,3-triazole ring with high regioselectivity and yields.Research Findings:
The Huisgen cycloaddition is well-documented for its efficiency and selectivity, with modifications allowing for functional group tolerance, including methoxy and chloromethyl groups, enabling direct access to the target compound.
Multistep Functionalization Approaches
This method involves the synthesis of a precursor triazole followed by targeted functionalization at specific positions, particularly at the 4-position for chloromethylation and at the N1-position for benzyl substitution.
Key Steps:
Step 1: Synthesis of the Triazole Core
Using a cycloaddition route, such as the Huisgen reaction, to generate the basic triazole scaffold.Step 2: Introduction of the Benzyl Group
N-alkylation of the triazole nitrogen with 4-methoxybenzyl chloride or similar benzyl derivatives under basic conditions, typically using potassium carbonate or sodium hydride in polar aprotic solvents like DMF or DMSO.Step 3: Chloromethylation
The chloromethyl group is introduced via nucleophilic substitution using chloromethyl methyl ether or chloromethyl reagents in the presence of Lewis acids or bases, under controlled conditions to prevent over-alkylation or side reactions.
Research Data:
Hu et al. (2022) detailed a two-stage one-pot synthesis involving condensation and methylation steps, achieving yields of up to 80% for the key intermediates, emphasizing the importance of controlling reaction conditions such as temperature and reagent ratios to optimize selectivity and yield.
The use of potassium carbonate and N,N-dimethylformamide (DMF) as solvents was common in facilitating nucleophilic substitutions, with reaction temperatures around 50-60°C.
One-Pot Tandem Synthesis Methods
Recent advances have focused on one-pot strategies that combine multiple steps, reducing purification stages and improving overall efficiency.
Example Process:
Starting from 2-chloroacetamide, the process involves:
- Condensation with hydrazine derivatives to form the triazole ring.
- Simultaneous or sequential methylation at the N1-position using methylating agents like iodomethane.
- Chloromethylation at the 4-position via nucleophilic substitution with chloromethyl reagents.
Hu et al. (2022) demonstrated a tandem one-pot approach that yields the chloromethyl-triazole with yields around 72%, highlighting the process's efficiency and operational simplicity.
Reaction Conditions:
- Solvent systems such as ethyl acetate or dimethylformamide are preferred.
- Reactions are typically conducted at 50°C with base catalysts like potassium carbonate .
- Purification is achieved through column chromatography or crystallization.
Research Findings and Data Tables
Summary of Research Findings
Efficiency and Yield:
The tandem one-pot synthesis approach is highly efficient, with overall yields exceeding 70%. The use of controlled reaction conditions minimizes side reactions such as over-alkylation or tautomerization.Reagent Selection:
Methylation at the N1-position is effectively achieved using methyl iodide or dimethyl sulfate, while chloromethylation employs chloromethyl methyl ether or similar reagents under basic conditions.Reaction Optimization:
Temperature control (around 50°C), appropriate molar ratios, and choice of solvents are critical for maximizing yield and purity.Advantages of the Methods: Reduced purification steps, operational simplicity, and high regioselectivity make these methods suitable for large-scale synthesis.
Q & A
Basic: What are the standard synthetic routes for 4-(chloromethyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole?
The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a regioselective method to form 1,4-disubstituted triazoles. Key steps include:
- Reagent selection : Use terminal alkynes (e.g., propargyl chloride derivatives) and azides (e.g., 4-methoxybenzyl azide) under Cu(I) catalysis .
- Solvent optimization : Reactions are often conducted in polar solvents like DMSO or ethanol, with reflux conditions to enhance yield .
- Purification : Column chromatography with gradients of CH₂Cl₂ and MeOH (5:1 to 4:1) is standard for isolating the product, achieving yields of 60–76% .
Advanced: How can regioselectivity be optimized during triazole synthesis?
Regioselectivity depends on catalyst choice and substrate design :
- Ag-Zn nanoheterostructured catalysts enable regioselective 1,4-substitution under mild conditions (e.g., room temperature, aqueous media) .
- Cu(I) catalysts (e.g., CuSO₄/NaAsc) remain the gold standard for regiocontrol, with mechanistic studies suggesting chelation-driven transition states .
- Substrate steric effects : Bulky substituents on the alkyne or azide can bias the transition state toward 1,4-products .
Basic: What purification techniques are effective for this triazole derivative?
- Column chromatography : Use CH₂Cl₂-MeOH gradients (5:1 to 4:1) to resolve polar impurities. Adjust solvent ratios based on TLC retention factors (e.g., Rf = 0.36 in hexane-ethyl acetate-CH₂Cl₂ 3:1:3) .
- HPLC : For high-purity requirements (>95%), reverse-phase HPLC with acetonitrile-water gradients is recommended .
- Recrystallization : Ethanol-water mixtures are effective for removing residual solvents, as evidenced by sharp melting points (e.g., 92–93°C) .
Advanced: How should researchers address contradictory spectral data (e.g., NMR shifts) across studies?
Contradictions often arise from solvent effects or impurity interference :
- Solvent standardization : Compare spectra acquired in the same solvent (e.g., CDCl₃ vs. DMSO-d₆). For example, the ¹H NMR signal for the chloromethyl group shifts from δ 5.54 ppm in CDCl₃ to δ 5.40 ppm in DMSO-d₆ due to hydrogen bonding .
- Impurity profiling : Use HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 276.03) and rule out byproducts .
Basic: What methodologies are used to assess the biological activity of this compound?
- Cytotoxicity assays : MTT assays on cancer cell lines (e.g., MCF-7) with IC₅₀ calculations (e.g., 4.78 μM for related triazoles) .
- Kinase inhibition : Use ELISA or Western blotting to evaluate VEGFR-2 or PD-L1 suppression, comparing activity to reference inhibitors like sorafenib .
- Synergy studies : Test combinations with existing drugs (e.g., BMS-8) to quantify additive or synergistic effects via Chou-Talalay analysis .
Advanced: What structural modifications enhance kinase inhibitory activity?
- Substituent engineering : Introducing electron-withdrawing groups (e.g., Cl, CF₃) on the benzyl ring improves VEGFR-2 binding affinity. For example, 4-methoxybenzyl groups enhance solubility without compromising activity .
- Linker optimization : Ethylene or amide linkers between the triazole and pharmacophores (e.g., urea moieties) improve membrane permeability and target engagement .
Basic: What analytical techniques confirm the compound’s structure and purity?
- ¹H/¹³C NMR : Key signals include the triazole C-H (δ 7.6–8.0 ppm) and methoxybenzyl OCH₃ (δ 3.8 ppm) .
- HRMS : Confirm molecular formula (e.g., C₁₁H₁₁ClN₃O) with <2 ppm mass error .
- HPLC : Purity >95% with retention time matching reference standards .
Advanced: How can computational methods predict biological targets or metabolic stability?
- Molecular docking : Use AutoDock Vina to model interactions with VEGFR-2 (PDB: 4ASD) or PD-L1 (PDB: 5N2F) .
- ADMET prediction : Tools like SwissADME estimate logP (∼2.5), suggesting moderate blood-brain barrier permeability, and highlight metabolic liabilities (e.g., CYP3A4-mediated oxidation) .
Basic: What are common pitfalls in scaling up synthesis?
- Exothermic reactions : Control temperature during CuAAC to prevent side reactions (e.g., Glaser coupling).
- Catalyst removal : Residual Cu(I) can interfere with biological assays; use Chelex resin or EDTA washes .
Advanced: How does the chloromethyl group influence reactivity in downstream functionalization?
- Nucleophilic substitution : The -CH₂Cl group reacts with amines (e.g., piperazine) or thiols to form secondary pharmacophores. For example, coupling with 4-aminophenyl groups enhances anticancer activity .
- Stability considerations : The chloromethyl group is prone to hydrolysis in aqueous media; store derivatives under anhydrous conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
